molecular formula C20H18ClNO2 B11623842 Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B11623842
M. Wt: 339.8 g/mol
InChI Key: YVCDABVPLZMRPK-UHFFFAOYSA-N
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Description

Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a propyl ester group, a chlorine atom, and a 4-methylphenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline core. The specific steps for this compound might involve:

    Formation of the Quinoline Core: Reacting 4-methylacetophenone with 2-chloroaniline in the presence of a Lewis acid catalyst.

    Esterification: Converting the carboxylic acid group to a propyl ester using propanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: 6-chloro-2-(4-carboxyphenyl)quinoline-4-carboxylate.

    Reduction: 6-chloro-2-(4-methylphenyl)dihydroquinoline-4-carboxylate.

    Substitution: 6-amino-2-(4-methylphenyl)quinoline-4-carboxylate.

Scientific Research Applications

Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.

Mechanism of Action

The mechanism of action of Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the function of enzymes like topoisomerases, which are crucial for DNA replication and repair. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, the compound may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents, leading to varied biological activities.

Uniqueness: Propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinoline derivatives. The presence of the propyl ester group and the 4-methylphenyl substituent can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

propyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C20H18ClNO2/c1-3-10-24-20(23)17-12-19(14-6-4-13(2)5-7-14)22-18-9-8-15(21)11-16(17)18/h4-9,11-12H,3,10H2,1-2H3

InChI Key

YVCDABVPLZMRPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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